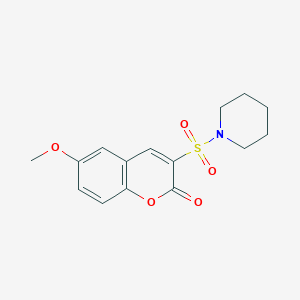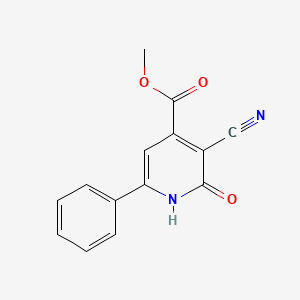![molecular formula C25H20ClN5O2 B2949385 1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-(2,3-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 950357-41-2](/img/structure/B2949385.png)
1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-(2,3-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-(2,3-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C25H20ClN5O2 and its molecular weight is 457.92. The purity is usually 95%.
BenchChem offers high-quality 1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-(2,3-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-(2,3-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Properties
The research on triazole derivatives, including compounds similar to the one , has shown that these compounds possess valuable pharmacological properties. For example, they exhibit anti-convulsive activity and can be useful for the treatment of epilepsy and conditions of tension and agitation (Shelton, 1981). The study of these compounds contributes significantly to the development of new therapeutic agents with potential applications in neurology and psychiatry.
Antitumor Activity
Triazole derivatives have been studied for their antitumor activities. The interaction of triazole compounds with alkyl and aryl isocyanates has been found to produce novel compounds with curative activity against specific leukemia types. These compounds might act as prodrugs, transforming into active agents in vivo, which highlights the potential for developing new anticancer treatments (Stevens et al., 1984).
Antimicrobial Activities
The synthesis of new triazole derivatives has led to the discovery of compounds with good to moderate antimicrobial activities. These studies are crucial for identifying new agents that could be developed into antibiotics to combat resistant bacterial strains. The research shows the promise of triazole compounds in contributing to the field of infectious diseases (Bektaş et al., 2007).
Molecular Interactions and Characterization
The synthesis and characterization of triazole derivatives also focus on understanding their molecular interactions, such as π-hole tetrel bonding. This knowledge is instrumental in designing compounds with specific properties for various applications, including as potential materials for molecular electronics or as ligands in coordination chemistry (Ahmed et al., 2020).
Antioxidant Properties
Research into triazole compounds has also uncovered antioxidant properties, making them candidates for therapeutic applications in diseases caused by oxidative stress. The identification of compounds with significant antioxidant activity supports ongoing efforts to find new treatments for conditions such as neurodegenerative diseases, cancer, and cardiovascular diseases (Brahmi et al., 2018).
Propiedades
IUPAC Name |
1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-(2,3-dimethylphenyl)-5-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClN5O2/c1-14-5-4-6-21(15(14)2)27-25(32)23-16(3)31(30-28-23)19-11-12-22-20(13-19)24(33-29-22)17-7-9-18(26)10-8-17/h4-13H,1-3H3,(H,27,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPENWADNVBJOAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=C(N(N=N2)C3=CC4=C(ON=C4C=C3)C5=CC=C(C=C5)Cl)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-(2,3-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

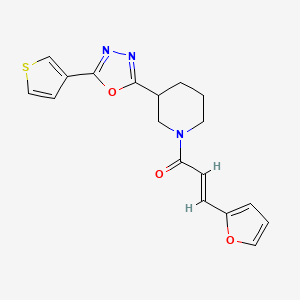
![N-benzyl-2-(2-(3,4-dimethoxyphenyl)-1,1-dioxido-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2949304.png)
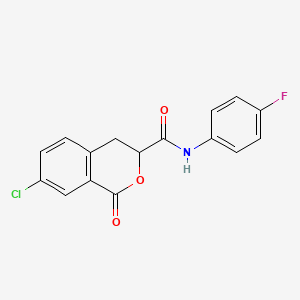
![7-(4-(ethylsulfonyl)piperazin-1-yl)-3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2949306.png)

![4-[(5-Methyl-furan-2-carbonyl)-amino]-butyric acid](/img/structure/B2949311.png)
![(E)-3-[1-(2-chlorophenyl)-2,5-dimethylpyrrol-3-yl]-2-cyano-N-[4-(difluoromethylsulfanyl)phenyl]prop-2-enamide](/img/structure/B2949312.png)
![[4-(2,5-Dimethylphenyl)piperazin-1-yl]-[5-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]pyrazolidin-3-yl]methanone](/img/structure/B2949314.png)
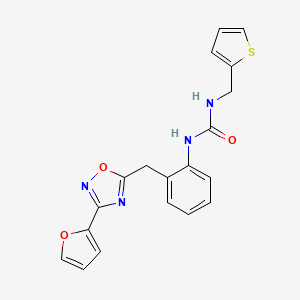
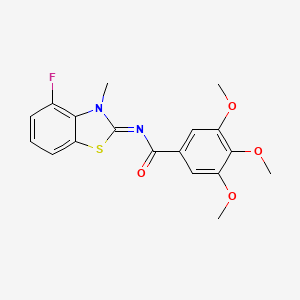
![Methyl 3-aminoimidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B2949319.png)
![1-(benzo[d]thiazol-2-yl)-N-(2-fluorobenzyl)azetidine-3-carboxamide](/img/structure/B2949320.png)
